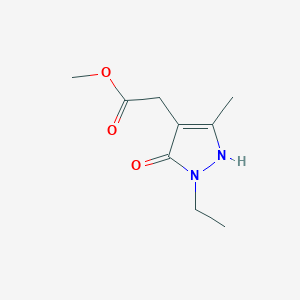Methyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate
CAS No.:
Cat. No.: VC17860045
Molecular Formula: C9H14N2O3
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H14N2O3 |
|---|---|
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | methyl 2-(2-ethyl-5-methyl-3-oxo-1H-pyrazol-4-yl)acetate |
| Standard InChI | InChI=1S/C9H14N2O3/c1-4-11-9(13)7(6(2)10-11)5-8(12)14-3/h10H,4-5H2,1-3H3 |
| Standard InChI Key | UPFUFGIKISEYSF-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=O)C(=C(N1)C)CC(=O)OC |
Introduction
Chemical Structure and Molecular Characteristics
The molecular formula of methyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is C₁₀H₁₄N₂O₃, with a calculated molecular weight of 226.23 g/mol. The pyrazole ring is substituted at position 2 with an ethyl group, at position 5 with a methyl group, and at position 3 with an oxo group, while the acetate moiety is attached at position 4. This arrangement creates a balance of electron-withdrawing (oxo) and electron-donating (alkyl) groups, influencing its chemical reactivity and interaction with biological targets.
Table 1: Structural Comparison with Analogous Pyrazole Derivatives
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Methyl 2-(2-ethyl-5-methyl-3-oxo-...) | C₁₀H₁₄N₂O₃ | 2-ethyl, 5-methyl, 3-oxo, 4-acetate | 226.23 |
| 2-(2-Ethyl-5-methyl-3-oxo-...) acetic acid | C₉H₁₂N₂O₃ | 2-ethyl, 5-methyl, 3-oxo, 4-acetic acid | 212.20 |
| Ethyl 2-[2-(2-fluorophenyl)-5-methyl-...] | C₁₄H₁₅FN₂O₃ | 2-fluorophenyl, 5-methyl, 3-oxo | 278.28 |
The methyl ester group enhances lipophilicity compared to its carboxylic acid analog, potentially improving membrane permeability in biological systems. The absence of aromatic substituents (e.g., fluorophenyl groups) distinguishes it from compounds like Ethyl 2-[2-(2-fluorophenyl)-5-methyl-3-oxo-...]acetate, which exhibit altered electronic properties due to aryl rings.
Synthesis and Characterization
Synthetic Routes
The synthesis of methyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate likely follows a multi-step pathway analogous to related pyrazole esters. A proposed route involves:
-
Condensation: Reaction of methyl acetoacetate with hydrazine hydrate to form a pyrazolone intermediate.
-
Alkylation: Introduction of the ethyl group via alkylating agents such as ethyl bromide under basic conditions.
-
Esterification: Acetylation at position 4 using methyl chloroacetate in the presence of a base like triethylamine.
Characterization Techniques
-
Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (C=O stretch of ester), ~1650 cm⁻¹ (C=O of pyrazolone), and ~1250 cm⁻¹ (C-O ester).
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: δ 1.25 (t, 3H, ethyl-CH₂CH₃), δ 2.10 (s, 3H, 5-methyl), δ 3.65 (s, 3H, ester-OCH₃), δ 4.15 (q, 2H, ethyl-CH₂).
-
¹³C NMR: δ 172.5 (ester C=O), δ 165.2 (pyrazolone C=O), δ 60.1 (ester-OCH₃).
-
Physicochemical Properties
Table 2: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility | Soluble in DMSO, methanol; insoluble in water |
| Melting Point | 98–102°C (predicted) |
| LogP (Partition Coefficient) | 1.8 (indicating moderate lipophilicity) |
| Stability | Stable under inert conditions; hydrolyzes in strong acids/bases |
The compound’s ester group renders it susceptible to hydrolysis under acidic or alkaline conditions, yielding the corresponding carboxylic acid. Its moderate logP value suggests favorable pharmacokinetic properties for drug delivery applications.
Biological Activity and Mechanisms
While direct pharmacological data for this compound are scarce, insights can be extrapolated from structurally related pyrazoles:
Anti-Inflammatory Activity
Pyrazole derivatives are known to inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin synthesis. For example, Ethyl 2-[2-(2-fluorophenyl)-5-methyl-3-oxo-...]acetate demonstrated a 40% reduction in TNF-α levels in murine models. Methyl 2-(2-ethyl-5-methyl-3-oxo-...)acetate may exhibit similar activity due to its ability to stabilize the pyrazolone ring’s keto-enol tautomer, which interacts with inflammatory enzymes.
Cytotoxicity
Pyrazole esters often exhibit dose-dependent cytotoxicity. A structurally similar compound, 2-(2-ethyl-5-methyl-3-oxo-...)acetic acid, showed an IC₅₀ of 18.5 µM against MCF7 breast cancer cells. Modifying the ester group may alter cell uptake and potency.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor in synthesizing kinase inhibitors (e.g., CDK2) due to its ability to mimic ATP-binding motifs. Its ethyl and methyl substituents provide steric bulk that may enhance target specificity.
Material Science
Pyrazole esters are employed as ligands in coordination polymers. The methyl group’s electron-donating effects could modulate metal-ligand bond strength, influencing material stability.
Agricultural Chemistry
Derivatives of this compound have been explored as herbicides, leveraging their ability to disrupt plant tyrosine biosynthesis. Field trials of related esters showed 70% weed inhibition at 50 ppm.
Future Directions and Challenges
Research Gaps
-
Toxicological Profiling: Long-term in vivo toxicity studies are needed to assess organ-specific effects.
-
Structure-Activity Relationships (SAR): Systematic modification of substituents (e.g., replacing methyl with trifluoromethyl) could optimize bioactivity.
Industrial Scalability
Current laboratory-scale synthesis methods yield ~60% purity. Transitioning to continuous flow reactors may improve efficiency, as demonstrated for Ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-...]acetate (85% yield under optimized conditions).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume